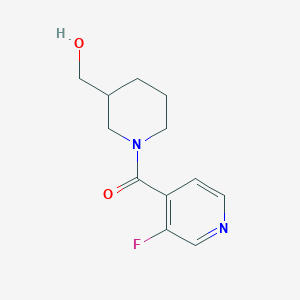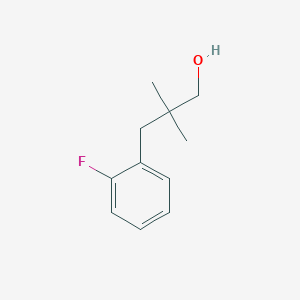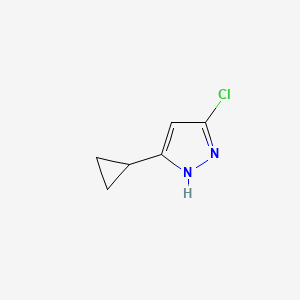
Éther 1,1,1,2,3,3-hexafluoropropyl-2,2-difluoroéthylique
Vue d'ensemble
Description
“1,1,1,2,3,3-Hexafluoropropyl-2,2-difluoroethyl ether” is an organic compound . It is also known as "HFE-7500" . It has been used in an electrolyte system designed to enhance the long-cycle and high-rate performances of Lithium Metal Batteries (LMBs) .
Synthesis Analysis
The synthesis of “1,1,1,2,3,3-Hexafluoropropyl-2,2-difluoroethyl ether” can be achieved from Hexafluoropropylene and 2,2,2-Trifluoroethanol .Molecular Structure Analysis
The molecular formula of this compound is C5H4F8O . The exact mass and monoisotopic mass of the compound are 250.00401817 g/mol .Physical And Chemical Properties Analysis
The compound has a molecular weight of 250.06 g/mol . It has a density of 1.5398 g/cm3 . The boiling point is 72 °C at a pressure of 750 Torr .Mécanisme D'action
Target of Action
Similar compounds are known to interact with various proteins and enzymes in the body, altering their function and leading to various physiological effects .
Mode of Action
This interaction can result in a variety of effects, depending on the specific target and the nature of the interaction .
Biochemical Pathways
Similar compounds are known to affect various biochemical pathways, leading to downstream effects such as changes in cellular function and metabolism .
Pharmacokinetics
Similar compounds are known to be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Similar compounds are known to cause a variety of effects at the molecular and cellular level, including changes in protein function, alterations in cellular metabolism, and effects on cell growth and proliferation .
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using HFE-7500 as a solvent in lab experiments include its non-toxicity, non-flammability, and low surface tension. It is also an effective solvent for hydrophobic compounds and can penetrate into small spaces. The limitations of using HFE-7500 include its high cost and limited availability.
Orientations Futures
There are several future directions for the use of HFE-7500 in scientific research. One area of interest is the development of new methods for the extraction and analysis of lipids and other hydrophobic compounds from biological samples. Another area of interest is the use of HFE-7500 as a cryoprotectant for the preservation of biological samples. Additionally, there is potential for the use of HFE-7500 in the development of new drug delivery systems.
Applications De Recherche Scientifique
Solvant pour la recherche pharmaceutique
Éther 1,1,1,2,3,3-hexafluoropropyl-2,2-difluoroéthylique: est utilisé comme solvant dans la recherche pharmaceutique en raison de ses propriétés chimiques uniques . Sa forte polarité et sa capacité à dissoudre une large gamme de substances en font un choix idéal pour la synthèse et la purification des composés pharmaceutiques. Il est particulièrement utile dans l'étude des produits pharmaceutiques fluorés, où sa compatibilité avec les composés contenant du fluor est avantageuse.
Science des matériaux: Synthèse des fluoropolymères
Dans la science des matériaux, cet éther est utilisé dans la synthèse des fluoropolymères . Les fluoropolymères sont connus pour leur résistance exceptionnelle à la chaleur, aux produits chimiques et aux conditions électriques, ce qui les rend adaptés aux applications haute performance. L'éther sert de milieu dans lequel les réactions de polymérisation peuvent se produire, conduisant à la création de matériaux ayant des propriétés spécifiques désirées.
Industrie électronique: Fluide diélectrique
L'industrie électronique tire profit de l'utilisation de l'éther 1,1,1,2,3,3-hexafluoropropyl-2,2-difluoroéthylique comme fluide diélectrique . Ses excellentes propriétés diélectriques, telles qu'une constante diélectrique élevée et une faible perte diélectrique, le rendent adapté à une utilisation dans les condensateurs et comme fluide réfrigérant dans les appareils électroniques, offrant une gestion thermique sans conduire le courant électrique.
Secteur énergétique: Fluide caloporteur
Dans le secteur énergétique, l'éther 1,1,1,2,3,3-hexafluoropropyl-2,2-difluoroéthylique peut servir de fluide caloporteur . Sa grande stabilité thermique et sa faible viscosité à des températures élevées le rendent adapté au transfert de chaleur dans les systèmes fonctionnant dans des conditions extrêmes, telles que les centrales solaires thermiques ou les réacteurs nucléaires.
Agriculture: Formulation de pesticides
Bien que ce ne soit pas une application directe, les propriétés solvantes de cet éther pourraient théoriquement être utilisées dans la formulation de pesticides en agriculture . Sa capacité à dissoudre divers composés organiques pourrait aider à créer des formulations de pesticides efficaces qui peuvent être réparties et appliquées uniformément dans les milieux agricoles.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
1,1,1,2,3,3-Hexafluoropropyl-2,2-difluoroethyl ether plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, particularly cytochrome P450 2E1, which is involved in the metabolism of xenobiotics and endogenous compounds . The interaction with cytochrome P450 2E1 leads to the formation of inorganic fluoride and formaldehyde, indicating its role in oxidative metabolism . Additionally, this compound’s interaction with other biomolecules, such as proteins and lipids, can influence its biochemical properties and reactivity.
Cellular Effects
The effects of 1,1,1,2,3,3-Hexafluoropropyl-2,2-difluoroethyl ether on various cell types and cellular processes are noteworthy. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to alterations in the expression of genes involved in oxidative stress response and detoxification pathways . Furthermore, it can impact cellular metabolism by influencing the activity of metabolic enzymes and altering the levels of key metabolites.
Molecular Mechanism
The molecular mechanism of action of 1,1,1,2,3,3-Hexafluoropropyl-2,2-difluoroethyl ether involves its binding interactions with biomolecules and its ability to modulate enzyme activity. The compound binds to the active site of cytochrome P450 2E1, leading to the formation of reactive intermediates that can further interact with cellular components . This binding interaction results in enzyme inhibition or activation, depending on the specific context and concentration of the compound. Additionally, changes in gene expression are mediated through the activation of transcription factors involved in stress response pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,1,1,2,3,3-Hexafluoropropyl-2,2-difluoroethyl ether can change over time. The compound exhibits high stability under standard conditions, but it can undergo degradation when exposed to strong oxidizing agents . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to persistent changes in cellular function, including sustained alterations in gene expression and enzyme activity . These temporal effects highlight the importance of monitoring the stability and degradation of the compound in experimental settings.
Dosage Effects in Animal Models
The effects of 1,1,1,2,3,3-Hexafluoropropyl-2,2-difluoroethyl ether vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and limited biochemical effects . At higher doses, it can induce toxic effects, including oxidative stress, cellular damage, and alterations in metabolic pathways . Threshold effects have been observed, where a certain concentration of the compound is required to elicit significant biochemical and cellular responses.
Metabolic Pathways
1,1,1,2,3,3-Hexafluoropropyl-2,2-difluoroethyl ether is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The compound undergoes oxidative metabolism, leading to the formation of inorganic fluoride and formaldehyde as primary metabolites . These metabolic pathways are crucial for the detoxification and elimination of the compound from the body. Additionally, the interaction with metabolic enzymes can influence the flux of metabolites and the overall metabolic profile of cells.
Transport and Distribution
The transport and distribution of 1,1,1,2,3,3-Hexafluoropropyl-2,2-difluoroethyl ether within cells and tissues are facilitated by specific transporters and binding proteins . The compound can accumulate in lipid-rich compartments due to its lipophilic nature, affecting its localization and bioavailability . The distribution within tissues can also be influenced by factors such as blood flow, tissue affinity, and the presence of binding proteins.
Subcellular Localization
1,1,1,2,3,3-Hexafluoropropyl-2,2-difluoroethyl ether exhibits specific subcellular localization, primarily within the endoplasmic reticulum and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct the compound to these organelles. The activity and function of the compound can be influenced by its subcellular localization, as it interacts with organelle-specific enzymes and proteins.
Propriétés
IUPAC Name |
1-(2,2-difluoroethoxy)-1,1,2,3,3,3-hexafluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F8O/c6-2(7)1-14-5(12,13)3(8)4(9,10)11/h2-3H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZECYXTJLYXGPOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)F)OC(C(C(F)(F)F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



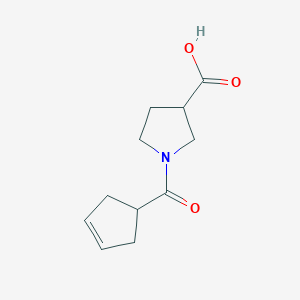
![3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B1466333.png)
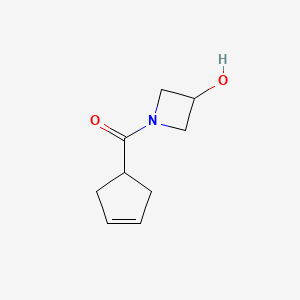
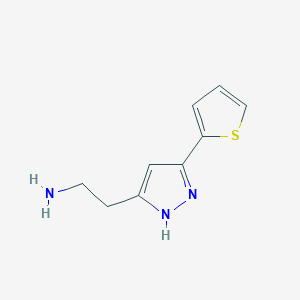



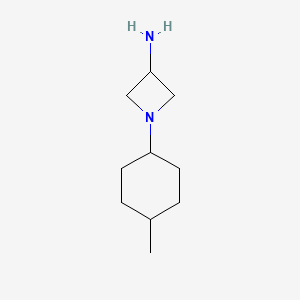
![{1-[(5-Methylthiophen-2-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1466346.png)
